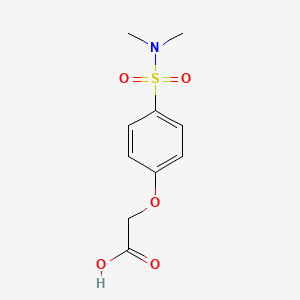

(4-Dimethylsulfamoyl-phenoxy)-acetic acid

Beschreibung

BenchChem offers high-quality (4-Dimethylsulfamoyl-phenoxy)-acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Dimethylsulfamoyl-phenoxy)-acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[4-(dimethylsulfamoyl)phenoxy]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO5S/c1-11(2)17(14,15)9-5-3-8(4-6-9)16-7-10(12)13/h3-6H,7H2,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJBQWBUEQBZWNJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)OCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Phenoxyacetic Acid Scaffold: A Versatile Core for Novel Therapeutics

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Enduring Versatility of the Phenoxyacetic Acid Moiety

The phenoxyacetic acid scaffold is a privileged structure in medicinal chemistry, serving as the foundational core for a diverse array of biologically active compounds. Initially rising to prominence for its potent herbicidal properties, exemplified by agents like 2,4-dichlorophenoxyacetic acid (2,4-D), the therapeutic potential of this chemical moiety was quickly recognized[1][2]. Its inherent structural simplicity, coupled with the ease of synthetic modification, has allowed for the development of derivatives that interact with a wide range of biological targets. This has led to the successful clinical application of phenoxyacetic acid-based drugs in treating metabolic disorders, inflammation, and bacterial infections[3].

This technical guide provides a comprehensive exploration of the key therapeutic targets of phenoxyacetic acid derivatives. Moving beyond a simple catalog of activities, we will delve into the mechanistic underpinnings of these interactions, supported by quantitative data and detailed experimental protocols. The narrative is designed to provide senior application scientists and drug development professionals with a robust framework for identifying and validating novel therapeutic agents based on this versatile scaffold.

Peroxisome Proliferator-Activated Receptors (PPARs): Modulating the Metabolic Symphony

A primary and extensively validated target for phenoxyacetic acid derivatives is the Peroxisome Proliferator-Activated Receptor (PPAR) family of nuclear hormone receptors. These ligand-activated transcription factors—comprising three subtypes: PPARα, PPARγ, and PPARδ—are master regulators of lipid and glucose homeostasis, making them critical targets for metabolic diseases[4].

PPARα: The Fibrate Connection in Dyslipidemia

The most established therapeutic application of phenoxyacetic acid derivatives as PPAR modulators is in the management of dyslipidemia. Fibrates, such as fenofibrate and gemfibrozil, are phenoxyacetic acid derivatives that function as PPARα agonists[5][6].

Mechanism of Action: Activation of PPARα by fibrates leads to a cascade of transcriptional events that collectively improve the lipid profile[7][8]. Upon ligand binding, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This process transcriptionally upregulates genes involved in fatty acid uptake, transport, and β-oxidation[8].

Key mechanistic outcomes include:

-

Increased Lipoprotein Lipase (LPL) Activity: PPARα activation enhances the expression of LPL, an enzyme that hydrolyzes triglycerides in very-low-density lipoproteins (VLDL) and chylomicrons, thereby promoting their clearance from the circulation[8][9].

-

Upregulation of HDL-Associated Apolipoproteins: Fibrates increase the synthesis of Apo-AI and Apo-AII, the major apolipoproteins of high-density lipoprotein (HDL), which facilitates reverse cholesterol transport[8][9].

-

Reduced Hepatic Triglyceride Production: By stimulating fatty acid catabolism, fibrates decrease the availability of fatty acids for triglyceride synthesis in the liver, leading to reduced VLDL production[8][9].

The causality behind using PPARα agonists stems from their ability to address multiple facets of atherogenic dyslipidemia—high triglycerides, low HDL, and an abundance of small, dense LDL particles—which are often undertreated by statin monotherapy[7].

Diagram: PPARα Activation Pathway

Caption: PPARα activation by fibrates.

PPARδ and Dual PPAR Agonists: The Next Frontier

Research has also focused on developing phenoxyacetic acid derivatives as agonists for PPARδ, a subtype that plays a key role in improving insulin sensitivity and protecting pancreatic beta cells[10][11]. Furthermore, the concept of dual agonism has emerged as a promising strategy. Dual FFA1/PPARδ agonists, for instance, aim to synergistically improve both insulin secretion and insulin sensitivity, offering a more comprehensive treatment for type 2 diabetes mellitus (T2DM)[12]. The rationale for pursuing dual agonists is to achieve a greater glucose-lowering effect than could be obtained by targeting a single receptor[12].

Cyclooxygenase (COX) Enzymes: Precision Anti-Inflammatory Action

Phenoxyacetic acid derivatives have been extensively investigated as anti-inflammatory agents, with a primary focus on the selective inhibition of cyclooxygenase-2 (COX-2)[13][14][15]. The COX enzyme exists in two main isoforms: COX-1, which is constitutively expressed and plays a role in gastrointestinal protection, and COX-2, which is induced during inflammation and is responsible for the synthesis of pro-inflammatory prostaglandins[15][16].

Mechanism of Action: Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by blocking the active site of COX enzymes, preventing the conversion of arachidonic acid to prostaglandins[16]. The critical challenge in NSAID therapy is the gastrointestinal side effects caused by the inhibition of COX-1. Therefore, the development of selective COX-2 inhibitors is a key therapeutic goal[13][14].

Phenoxyacetic acid derivatives have been designed to fit preferentially into the larger, more accommodating active site of the COX-2 enzyme, thereby sparing COX-1. This selectivity leads to a reduction in inflammation, pain, and fever with a lower risk of gastric ulceration[14][15].

Quantitative Data: COX-2 Inhibition and Anti-Inflammatory Activity

| Compound/Drug | COX-2 IC50 (µM) | In Vivo Paw Edema Inhibition (%) | Reference |

| Compound 6a | 0.03 | Not specified in abstract | [13] |

| Compound 6c | 0.03 | Not specified in abstract | [13] |

| Compound 5f | 0.06 - 0.09 | 63.35 | [14][15] |

| Compound 7b | 0.06 - 0.09 | 46.51 | [14][15] |

| Celecoxib (Reference) | Not specified in abstract | 63.52 (TNF-α reduction) | [15] |

Note: Data is compiled from multiple sources and represents the most potent derivatives reported in those studies.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of a compound[14][17]. The choice of this model is based on its well-characterized biphasic inflammatory response, allowing for the assessment of a compound's ability to inhibit edema formation.

Methodology:

-

Animal Acclimatization: Male Wistar rats are acclimatized to laboratory conditions for at least one week.

-

Grouping: Animals are fasted overnight and divided into groups: Control (vehicle), Standard (e.g., Celecoxib), and Test (various doses of the phenoxyacetic acid derivative).

-

Compound Administration: The test compound or vehicle is administered orally.

-

Induction of Inflammation: After a set period (e.g., 1 hour), a sub-plantar injection of 1% carrageenan solution is administered into the right hind paw of each rat.

-

Measurement: Paw volume or thickness is measured using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) post-carrageenan injection.

-

Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Free Fatty Acid Receptor 1 (FFA1/GPR40): A Target for T2DM

The free fatty acid receptor 1 (FFA1), also known as GPR40, has emerged as a novel target for the treatment of T2DM. FFA1 is a G-protein coupled receptor expressed predominantly in pancreatic β-cells that potentiates glucose-stimulated insulin secretion (GSIS)[10][18].

Mechanism of Action: Phenoxyacetic acid derivatives have been identified as potent FFA1 agonists[18]. When blood glucose levels are elevated, these agonists bind to FFA1 on β-cells, amplifying the insulin secretion response. This glucose-dependent mechanism is a key advantage, as it suggests a lower risk of hypoglycemia compared to other insulin secretagogues[18].

Quantitative Data: FFA1 Agonist Activity

| Compound | Agonistic Activity (EC50) | Reference |

| Compound 16 | 43.6 nM | [18] |

Anticancer Activity: Inducing Programmed Cell Death

The phenoxyacetic acid scaffold has also demonstrated significant potential in oncology. Derivatives have shown cytotoxic activity against various human cancer cell lines, including liver (HepG2) and breast (MCF-7) cancers[17][19][20].

Mechanisms of Action: The anticancer effects are often multifaceted and can include:

-

Induction of Apoptosis: Many derivatives trigger programmed cell death through both intrinsic and extrinsic pathways, leading to the activation of caspases and the systematic dismantling of the cancer cell[16][20].

-

Cell Cycle Arrest: Certain compounds can halt the proliferation of cancer cells at specific phases of the cell cycle, such as G1/S, preventing them from replicating[1][20].

-

PARP-1 Inhibition: Molecular docking studies have suggested that some phenoxyacetic acid derivatives can bind to and inhibit Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair. Inhibiting PARP-1 in cancer cells can lead to an accumulation of DNA damage and subsequent cell death[20].

Quantitative Data: Cytotoxic Activity (IC50)

| Compound | Target Cell Line | IC50 (µM) | Reference Drug (IC50, µM) | Reference |

| Compound I | HepG2 (Liver) | 1.43 | 5-FU (5.32) | [17][20] |

| Compound I | MCF-7 (Breast) | 10.51 | Not specified | [17] |

| 4-Cl-phenoxyacetic acid | Breast Cancer Cells | 0.194 µg/ml | Cisplatin (0.236 µg/ml) | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. It is a foundational experiment to determine the cytotoxic potential of a compound[1].

Methodology:

-

Cell Seeding: Cancer cells (e.g., HepG2) are seeded in a 96-well plate at a specific density and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.

-

Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the purple formazan crystals formed by metabolically active cells.

-

Absorbance Measurement: The absorbance is read on a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.

Diagram: Experimental Workflow for Anticancer Drug Discovery

Caption: Workflow for anticancer evaluation.

Antimicrobial and Antiepileptic Potential: Expanding the Therapeutic Landscape

Beyond the well-defined targets in metabolic and inflammatory diseases, the phenoxyacetic acid scaffold has shown promise in other significant therapeutic areas.

Antimicrobial Activity

Certain phenoxyacetic acid derivatives exhibit activity against a range of bacterial and fungal pathogens[3][21][22]. The β-lactam antibiotic Penicillin V is itself a phenoxyacetic acid derivative, highlighting the historical significance of this scaffold in infectious disease[23]. The proposed mechanism of action for many derivatives involves the disruption of bacterial cell wall integrity, potentially through the inhibition of penicillin-binding proteins (PBPs)[23].

Antiepileptic Activity

Novel research has identified phenoxyacetic acid derivatives with potent anticonvulsant properties[24][25]. Mechanistic studies suggest a multifaceted approach rather than a single target. One promising compound, designated 7b , demonstrated superior efficacy to the established drug valproic acid in preclinical models[24][25]. Its activity is attributed to a combination of:

-

Reduction of oxidative stress markers.

-

Suppression of neuroinflammatory cytokines (TNF-α, IL-6).

-

Attenuation of glutamate excitotoxicity.

This multi-target profile is particularly valuable in complex neurological disorders like epilepsy, where multiple pathological processes are at play.

Conclusion: A Scaffold of Continuing Opportunity

The phenoxyacetic acid core represents a remarkably durable and versatile scaffold in drug discovery. Its derivatives have been successfully developed into therapies for metabolic and inflammatory diseases by targeting key proteins such as PPARs and COX-2. The ongoing exploration of this moiety continues to uncover novel activities and therapeutic targets, from FFA1 in diabetes to multi-faceted mechanisms in oncology and epilepsy. The data and protocols presented in this guide underscore the vast potential that remains to be unlocked. For drug development professionals, a deep understanding of the structure-activity relationships and mechanistic diversity of phenoxyacetic acid derivatives is crucial for designing the next generation of targeted and effective therapeutic agents.

References

-

Fibrate Medications - StatPearls - NCBI Bookshelf - NIH. (2023, May 1). National Center for Biotechnology Information. [Link]

-

Fibrate - Wikipedia. Wikipedia. [Link]

-

Fibrates — The Other Life-saving Lipid Drugs - US Cardiology Review. US Cardiology Review. [Link]

-

Fibric acid derivatives (fibrates) - Healio. Healio. [Link]

-

Mechanism of Action of Fibrates on Lipid and Lipoprotein Metabolism | Circulation. Circulation. [Link]

-

Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - RSC Publishing. (2025, October 17). Royal Society of Chemistry. [Link]

-

Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - PMC. (2025, October 17). National Center for Biotechnology Information. [Link]

-

Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists - PubMed. (2015, November 15). National Center for Biotechnology Information. [Link]

-

Synthesis of 2-Phenoxyacetic Acid Analogs for Evaluation of the Anti-inflammatory Potential and Subsequent In Silico Analysis - ResearchGate. (2025, December 29). ResearchGate. [Link]

-

Recent Developments in Drug Design of Oral Synthetic Free Fatty Acid Receptor 1 Agonists. (2024, December 11). Dovepress. [Link]

-

Design, synthesis, and biological evaluation of novel dual FFA1 and PPARδ agonists possessing phenoxyacetic acid scaffold - PubMed. (2022, February 15). National Center for Biotechnology Information. [Link]

-

Novel anti-inflammatory agents featuring phenoxy acetic acid moiety as a pharmacophore for selective COX-2 inhibitors: Synthesis, biological evaluation, histopathological examination and molecular modeling investigation - PubMed. (2024, November 15). National Center for Biotechnology Information. [Link]

-

Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PubMed. (2024, March 15). National Center for Biotechnology Information. [Link]

-

Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review - Jetir.Org. JETIR. [Link]

-

Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - MDPI. (2024, March 15). MDPI. [Link]

-

In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition - MDPI. (2023, October 26). MDPI. [Link]

-

Synthesis and evaluation of phenoxy acetic acid derivatives as anti-mycobacterial agents | Request PDF - ResearchGate. (2026, March 8). ResearchGate. [Link]

-

Synthesis, biological evaluation, and molecular modeling investigation of chiral phenoxyacetic acid analogues with PPARalpha and PPARgamma agonist activity - PubMed. (2007, May 15). National Center for Biotechnology Information. [Link]

-

Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation - ACS Publications. (2020, February 6). American Chemical Society. [Link]

-

Phenoxy herbicide - Wikipedia. Wikipedia. [Link]

-

In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition - PubMed. (2023, October 26). National Center for Biotechnology Information. [Link]

-

New Phenoxyacetic Acid Analogues with Antimicrobial Activity | Request PDF - ResearchGate. (2025, August 6). ResearchGate. [Link]

-

Synthesis and antimicrobial activities of some novel diastereoselective monocyclic cis-β-lactams using 2-ethoxy carbonyl DCPN as a carboxylic acid activator - PubMed. (2020, May 13). National Center for Biotechnology Information. [Link]

-

Phenoxyacetic acids as PPARδ partial agonists: synthesis, optimization, and in vivo efficacy. (2011, April 15). National Center for Biotechnology Information. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Phenoxy herbicide - Wikipedia [en.wikipedia.org]

- 3. jetir.org [jetir.org]

- 4. Synthesis, biological evaluation, and molecular modeling investigation of chiral phenoxyacetic acid analogues with PPARalpha and PPARgamma agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fibrate - Wikipedia [en.wikipedia.org]

- 6. healio.com [healio.com]

- 7. Fibrates — The Other Life-saving Lipid Drugs | USC Journal [uscjournal.com]

- 8. ahajournals.org [ahajournals.org]

- 9. Fibrate Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. dovepress.com [dovepress.com]

- 11. Phenoxyacetic acids as PPARδ partial agonists: synthesis, optimization, and in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and biological evaluation of novel dual FFA1 and PPARδ agonists possessing phenoxyacetic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Novel anti-inflammatory agents featuring phenoxy acetic acid moiety as a pharmacophore for selective COX-2 inhibitors: Synthesis, biological evaluation, histopathological examination and molecular modeling investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny | MDPI [mdpi.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition [mdpi.com]

- 20. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis and antimicrobial activities of some novel diastereoselective monocyclic cis-β-lactams using 2-ethoxy carbonyl DCPN as a carboxylic acid activator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 25. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - PMC [pmc.ncbi.nlm.nih.gov]

Architecting the Target-Ligand Interface: A Comprehensive Guide to Homology Modeling in Modern Drug Discovery

The Imperative of Structural Biology in Ligand Discovery

The prediction of a target protein’s three-dimensional (3D) structure from its primary amino acid sequence remains a cornerstone of structure-based drug design (SBDD)[1]. Despite the exponential growth of experimentally determined structures in the Protein Data Bank (PDB), a significant gap persists between known genomic sequences and available 3D coordinates[2].

Homology modeling (or comparative modeling) bridges this gap by leveraging a fundamental evolutionary principle: structural conformation is significantly more conserved than amino acid sequence[2]. In the context of novel ligand discovery, generating a high-fidelity holo-structure is not merely an exercise in computational geometry; it is a thermodynamic imperative. The binding pocket must accurately reflect the electrostatic and steric realities required to accommodate a novel chemotype.

The Causality of Template-Based Modeling (TBM)

With the advent of deep learning models, one might question the continued relevance of traditional Template-Based Modeling (TBM). The answer lies in the physics of molecular interactions.

Homology modeling relies on the identification of a homologous protein with a known structure (the template) to serve as a scaffold[3]. Tools like MODELLER operationalize this by extracting spatial restraints (distances and dihedral angles) from the template and applying them to the target[4]. MODELLER utilizes a methodology inspired by nuclear magnetic resonance (NMR) spectroscopy, creating a probability density function for the spatial location of each atom[5].

The Causality: Why do we use spatial restraints rather than pure ab initio folding for ligand discovery? Because pure AI models can suffer from "memorization bias"[6]. When presented with a novel ligand, AI may force the molecule into a historically common binding pose, ignoring fundamental physics like van der Waals clashes or electrostatic repulsion[6]. TBM grounds the global fold in experimentally validated reality, ensuring the binding pocket's geometry is thermodynamically viable before ligand docking occurs.

Workflow Protocol: Constructing a Self-Validating Target Model

To ensure the resulting model is a physically viable target for novel ligands, researchers must employ a self-validating experimental protocol.

Step 1: Sequence Acquisition & Template Identification

-

Action: Submit the target FASTA sequence to a template library (e.g., SWISS-MODEL Template Library) using search algorithms like BLAST or HHblits[7].

-

Causality: While BLAST rapidly identifies closely related templates, it falters when sequence identity drops below 30% (the "twilight zone"). HHblits utilizes Hidden Markov Models (HMMs) to align sequence profiles, capturing distant evolutionary relationships crucial for modeling highly novel targets[7].

Step 2: Target-Template Alignment & Model Building

-

Action: Generate the 3D coordinates using an engine like SWISS-MODEL's ProMod3 or MODELLER[4][8].

-

Causality: The engine aligns the target backbone to the template. By satisfying spatial restraints, the algorithm maintains the geometry of conserved regions while allowing flexibility in variable domains[4][5].

Step 3: Loop Refinement

-

Action: Perform iterative optimization of loop conformations using molecular dynamics (MD) simulated annealing[9].

-

Causality: Binding pockets frequently reside near flexible loop regions. Misaligned loops can artificially occlude the binding site, rendering the subsequent molecular docking of novel ligands impossible[9].

Step 4: Ligand Co-Folding and Positioning

-

Action: Utilize AlphaFold 3 (AF3) or Boltz-1 to co-fold the target protein in the presence of the novel ligand[10].

-

Causality: AF3 integrates ligand input during inference, allowing the protein backbone to dynamically adapt to the ligand's steric bulk, generating a more accurate induced-fit holo-structure than rigid docking[10].

Step 5: Quality Assessment

-

Action: Evaluate the model using statistical potentials (e.g., QMEAN, DOPE) to ensure unphysical atomic clashes are resolved[4][7].

Fig 1. Integrated workflow for protein homology modeling and ligand co-folding.

Quantitative Data: Validation Metrics

A model is only as useful as its validation metrics. The following table summarizes the critical quantitative parameters used to assess the viability of a homology model for ligand discovery.

| Metric | Evaluation Tool | Acceptable Range | Causality / Physical Interpretation |

| GMQE | SWISS-MODEL | 0.0 to 1.0 (Higher is better) | Global Model Quality Estimate; reflects the thermodynamic reliability of the target-template alignment[8]. |

| DOPE Score | MODELLER | Lower (more negative) is better | Discrete Optimized Protein Energy; evaluates the statistical potential based on a distance-dependent ideal gas reference state, identifying unphysical atomic clashes independent of the template[4]. |

| QMEAN | SWISS-MODEL | Z-score > -4.0 | Statistical potential of mean force; compares the model's geometric features to high-resolution experimental structures[7]. |

| RMSD | General / PyMOL | < 2.0 Å for binding site | Root Mean Square Deviation; measures structural divergence from the template. Critical for ensuring the active site geometry is preserved[11]. |

The Integration of AI: AlphaFold 3 and Beyond

The release of AlphaFold 3 marks a paradigm shift, enabling the joint 3D structure prediction of proteins, nucleic acids, and small molecule ligands within a single platform[12][13]. AF3 achieves unprecedented accuracy in predicting protein-ligand interactions, outperforming traditional physics-based docking tools on standard benchmarks[12][14].

However, relying solely on AI presents critical risks for novel ligand discovery. Recent stress tests reveal that AF3's ligand placement relies heavily on pattern recognition rather than fundamental physics[6]. Because the model lacks an inherent understanding of electrostatics or van der Waals forces, it may force a novel ligand into a historically common binding pose, resulting in unphysical structures with severe steric clashes[6].

Therefore, the future of computational structural biology lies in synergy. AF3 predictions must be treated as highly optimized starting points that require orthogonal validation through physics-based molecular dynamics (MD) and free energy calculations[6].

Fig 2. Synergistic integration of AI pattern recognition and physics-based refinement.

Conclusion

Sources

- 1. Homology Modeling a Fast Tool for Drug Discovery: Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Utility of homology models in the drug discovery process - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. About MODELLER [salilab.org]

- 5. MODELLER - Wikipedia [en.wikipedia.org]

- 6. Nexco | The Limitations of Protein-Ligand Co-folding with AlphaFold 3, Unveiled [nexco.ch]

- 7. Swiss-model - Wikipedia [en.wikipedia.org]

- 8. SWISS-MODEL: homology modelling of protein structures and complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bio.tools [bio.tools]

- 10. Predicting PROTAC-mediated ternary complexes with AlphaFold3 and Boltz-1 - Digital Discovery (RSC Publishing) [pubs.rsc.org]

- 11. avys.omu.edu.tr [avys.omu.edu.tr]

- 12. AlphaFold 3 predicts the structure and interactions of all of life’s molecules - Isomorphic Labs [isomorphiclabs.com]

- 13. AlphaFold Server [alphafoldserver.com]

- 14. academic.oup.com [academic.oup.com]

Toxicological profile prediction for novel sulfonylurea compounds

Predictive Toxicological Profiling for Novel Sulfonylurea Compounds: A Mechanistic Guide to De-risking On-Target and Off-Target Liabilities

Introduction

Sulfonylureas (SUs) remain a cornerstone in the management of Type 2 Diabetes Mellitus (T2DM) due to their potent insulin secretagogue activity. However, their therapeutic window is notoriously narrow. As a Senior Application Scientist, I approach the development of novel SUs not merely as an exercise in maximizing efficacy, but as a rigorous filtration of toxicological liabilities. The primary toxicities—severe hypoglycemia and cardiovascular events—are deeply rooted in the compound's interaction with specific sulfonylurea receptor (SUR) isoforms and its hepatic clearance mechanisms[1]. This whitepaper delineates a state-of-the-art predictive toxicology framework, integrating in silico modeling, in vitro functional assays, and pharmacogenomic profiling to de-risk novel SU candidates.

Mechanistic Toxicology: Disentangling SUR Isoforms

The toxicodynamics of SUs are governed by their binding affinity to the regulatory SUR subunits of the ATP-sensitive potassium (K_ATP) channels.

-

On-Target Toxicity (Hypoglycemia): SUs bind to SUR1 in pancreatic β-cells, closing the K_ATP channel, depolarizing the membrane, and triggering calcium-dependent insulin exocytosis. Overstimulation and prolonged drug residence time lead to profound, refractory hypoglycemia[2].

-

Off-Target Toxicity (Cardiovascular Risk): First-generation and some non-specific second-generation SUs (e.g., glibenclamide) exhibit cross-reactivity with SUR2A (cardiac muscle) and SUR2B (vascular smooth muscle). Blockade of cardiac K_ATP channels abolishes ischemic preconditioning—a critical cardioprotective mechanism during myocardial ischemia—thereby increasing cardiovascular mortality[3][4].

Causality Check: To design a safer SU, the structural moiety must be optimized for high SUR1/SUR2 selectivity. Predictive models must therefore prioritize SUR1 affinity while actively selecting against SUR2A/B binding to ensure a wide cardiovascular safety margin.

Sulfonylurea K-ATP channel binding pathways mediating hypoglycemia and cardiovascular toxicity.

In Silico Predictive Modeling (QSAR & Docking)

Before synthesizing a novel SU, Quantitative Structure-Activity Relationship (QSAR) models and molecular docking are employed to predict toxicological thresholds. We utilize SwissADME descriptors and 3D pharmacophore mapping to predict pKa, lipophilicity, and SUR selectivity[5].

Table 1: Quantitative Descriptors for Sulfonylurea Toxicity Prediction

| Descriptor | Toxicological Relevance | Target Threshold for Novel SUs |

| pKa | Determines ionization at physiological pH, affecting cellular permeability and half-life. | 5.0 - 6.5 |

| LogP (Lipophilicity) | High LogP correlates with increased off-target SUR2A binding and prolonged tissue retention. | < 3.0 |

| SUR1 / SUR2A Docking Ratio | Predicts cardiovascular safety margin. Higher ratio indicates pancreatic specificity. | > 100-fold selectivity |

| CYP2C9 Binding Free Energy | Predicts metabolic bottlenecking. High affinity without alternative clearance pathways risks toxicity. | > -7.0 kcal/mol |

In Vitro Experimental Protocols

In silico predictions must be validated through self-validating in vitro systems. Biochemical binding assays are insufficient because they cannot differentiate between channel agonism and antagonism. Therefore, we rely on functional electrophysiology and metabolic tracing.

Stepwise predictive toxicology workflow for novel sulfonylurea compound screening.

Protocol 1: Electrophysiological Patch-Clamp for SUR Isoform Selectivity

Rationale: Patch-clamp provides real-time, functional quantification of K_ATP channel closure, directly measuring the toxicodynamic trigger for both hypoglycemia and cardiovascular toxicity.

-

Cell Preparation: Culture HEK293 cells stably transfected with either SUR1/Kir6.2 (pancreatic model) or SUR2A/Kir6.2 (cardiac model).

-

Electrode Fabrication: Pull borosilicate glass capillaries to a tip resistance of 3–5 MΩ. Fill with intracellular solution (140 mM KCl, 1 mM EGTA, 1 mM MgATP, pH 7.2).

-

Whole-Cell Configuration: Establish a giga-ohm seal and rupture the membrane to achieve whole-cell configuration. Clamp the holding potential at -70 mV.

-

Compound Perfusion: Perfuse the novel SU at escalating concentrations (0.1 nM to 10 µM) using a rapid gravity-driven perfusion system.

-

Data Acquisition: Measure the reduction in outward K+ current. Calculate the IC_50 for both SUR1 and SUR2A.

-

Validation Check: A viable, low-toxicity candidate must demonstrate an IC_50 for SUR1 in the low nanomolar range, and an IC_50 for SUR2A in the micromolar range (selectivity index >100).

Protocol 2: CYP2C9 Metabolic Stability & Reactive Metabolite Screening

Rationale: SUs are predominantly metabolized by hepatic CYP2C9. If a novel compound forms reactive electrophilic metabolites during CYP2C9 oxidation, it can covalently bind to hepatic proteins, causing idiosyncratic drug-induced liver injury (DILI)[6].

-

Microsome Incubation: Incubate 1 µM of the novel SU with 0.5 mg/mL Human Liver Microsomes (HLMs) and 1 mM NADPH in 100 mM phosphate buffer (pH 7.4) at 37°C.

-

Trapping Agent Addition: Add 5 mM Glutathione (GSH) to the mixture to trap reactive electrophiles (e.g., epoxides, iminoquinones).

-

Reaction Quenching: At time points 0, 15, 30, and 60 minutes, quench the reaction with an equal volume of ice-cold acetonitrile containing an internal standard.

-

Centrifugation & LC-MS/MS Analysis: Centrifuge at 14,000 x g for 15 mins. Analyze the supernatant using LC-MS/MS.

-

Data Interpretation: Calculate the intrinsic clearance (CL_int). Scan for GSH-adducts via neutral loss scanning (loss of 129 Da). The presence of GSH-adducts flags the compound for high hepatotoxicity risk.

Pharmacogenomics: The CYP2C9 Bottleneck

A critical aspect of SU predictive toxicology is accounting for population genetics. CYP2C9 is highly polymorphic. The wild-type allele is CYP2C9*1. However, the *2 (Arg144Cys) and *3 (Ile359Leu) variants exhibit drastically reduced enzymatic activity[7].

When a novel SU relies exclusively on CYP2C9 for clearance, patients carrying 2/2, 2/3, or 3/3 genotypes experience severe drug accumulation[8][9]. This pharmacokinetic failure directly translates to prolonged, life-threatening hypoglycemia.

Table 2: CYP2C9 Allelic Variants and Toxicological Risk

| Genotype | Phenotype | SU Clearance Rate | Hypoglycemia Risk Profile |

| CYP2C9 1/1 | Normal Metabolizer | 100% (Baseline) | Standard (Dose-dependent) |

| CYP2C9 1/2 or 1/3 | Intermediate Metabolizer | 50 - 70% | Moderate Risk (Requires dose titration) |

| CYP2C9 2/2 or 3/3 | Poor Metabolizer | < 20% | Critical Risk (High probability of severe toxicity) |

Application Insight: To circumvent this toxicity, modern drug design must incorporate "soft spots" for alternative metabolic pathways (e.g., CYP3A4 or UGT-mediated glucuronidation). By diversifying the clearance routes, the novel SU becomes resistant to CYP2C9 polymorphic variations, ensuring a uniform safety profile across diverse patient populations.

Conclusion

Predicting the toxicological profile of novel sulfonylureas requires a holistic, multi-disciplinary approach. By integrating structural QSAR modeling to design out SUR2A affinity, validating functional selectivity via rigorous patch-clamp electrophysiology, and preempting pharmacogenomic liabilities through comprehensive CYP2C9 metabolic screening, researchers can engineer next-generation secretagogues that maximize glycemic control while virtually eliminating the historical specters of cardiovascular toxicity and refractory hypoglycemia.

Sources

- 1. Sulfonylureas - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. litfl.com [litfl.com]

- 3. No differences in mortality between users of pancreatic-specific and non-pancreatic-specific sulphonylureas: a cohort analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. journals.ukim.mk [journals.ukim.mk]

- 6. Genetic polymorphisms of CYP2C9 and CYP2C19 are not related to drug-induced idiosyncratic liver injury (DILI) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Association of CYP2C9*2 Allele with Sulphonylurea-Induced Hypoglycaemia in Type 2 Diabetes Mellitus Patients: A Pharmacogenetic Study in Pakistani Pashtun Population - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Impact of clinical factors and CYP2C9 variants for the risk of severe sulfonylurea-induced hypoglycemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Cell-based assays for screening cytotoxic effects of new compounds.

[label="4. ATP Assay\n(Cell

Fig 1: Cellular pathways of compound-induced cytotoxicity and their corresponding assay biomarkers.

Assay Modalities and Selection Criteria

Historically, the has been the default choice for viability screening [1]. However, MTT relies on NAD(P)H-dependent oxidoreductases to convert a yellow tetrazolium salt into purple formazan. This presents a critical flaw in high-throughput screening (HTS): many redox-active compounds can directly reduce MTT in the absence of cells, generating false positives. Furthermore, cellular metabolic shifts can alter MTT reduction rates independently of actual cell number.

To ensure scientific integrity and eliminate chemical interference, modern HTS campaigns utilize a multiplexed approach. By combining an ATP-based luminescence assay (measuring metabolic viability) with an LDH release assay (measuring membrane integrity), we establish a self-validating matrix. If a compound causes a drop in ATP without a corresponding spike in extracellular LDH, the mechanism is likely cytostatic. If both occur, the mechanism is cytotoxic.

Quantitative Comparison of Cytotoxicity Assays

| Assay Modality | Target Biomarker | Readout Type | Sensitivity (Cells/Well) | Primary Limitations & Causality |

| MTT / MTS | NAD(P)H-dependent oxidoreductases | Colorimetric (Absorbance) | ~1,000 - 5,000 | Susceptible to redox-active compound interference; requires solubilization step (MTT). |

| CellTiter-Glo | Intracellular ATP | Luminescent (Glow) | ~10 - 50 | Lyses cells (endpoint only); luciferase can be inhibited by specific compound classes. |

| LDH Release | Extracellular Lactate Dehydrogenase | Fluorescent / Colorimetric | ~200 - 1,000 | Serum in media contains endogenous LDH, requiring background subtraction. |

Experimental Design: The Multiplexed Workflow

The following workflow is designed for a 384-well format, maximizing throughput while minimizing reagent consumption. The causality behind this specific sequence is crucial: we must sample the extracellular media for LDH before applying the ATP lysis reagent. Premature lysis would release all intracellular LDH, completely masking the compound-induced membrane rupture we are attempting to measure.

Fig 2: High-throughput multiplexed workflow combining LDH release and ATP depletion assays.

Step-by-Step Methodology: Multiplexed LDH and ATP Assay (384-Well Format)

This protocol adheres to the rigorous standards outlined in the for in vitro screening [2].

Phase I: Cell Seeding and Treatment

-

Cell Preparation: Harvest cells in logarithmic growth phase. Resuspend in assay media (e.g., DMEM + 2% FBS). Note: High serum concentrations (>5%) introduce excessive background LDH. Limit serum to the minimum required for cell survival.

-

Seeding: Dispense 2,000 cells/well in a volume of 20 µL into a 384-well opaque white plate with clear bottoms (ideal for both luminescence and bottom-read fluorescence).

-

Equilibration: Incubate the plate at room temperature for 30 minutes before moving to the 37°C incubator. Causality: This prevents "edge effects" caused by rapid thermal gradients, ensuring uniform cell settling across the plate.

-

Compound Addition: After 24 hours, use an acoustic dispenser (e.g., Echo) or automated liquid handler to add 50 nL of test compounds (10-point dose-response). Include vehicle controls (0.25% DMSO) and positive controls (e.g., 10 µM Staurosporine for apoptosis/ATP depletion; 1% Triton X-100 for maximum LDH release).

-

Incubation: Incubate for 48 hours at 37°C, 5% CO₂.

Phase II: LDH Release Assay (Membrane Integrity)

-

Supernatant Transfer: Gently centrifuge the 384-well plate at 200 x g for 1 minute to ensure cellular debris is at the bottom. Using a liquid handler, carefully transfer 5 µL of the supernatant to a fresh 384-well black assay plate.

-

Reagent Addition: Add 5 µL of fluorometric LDH detection reagent (containing lactate, NAD+, diaphorase, and resazurin) to the transferred supernatant.

-

Incubation & Read: Incubate for 10 minutes at room temperature protected from light. Read fluorescence (Ex 560 nm / Em 590 nm).

-

Causality: Extracellular LDH converts lactate to pyruvate, generating NADH. Diaphorase uses this NADH to reduce non-fluorescent resazurin into highly fluorescent resorufin. The signal is strictly proportional to the number of lysed cells.

-

Phase III: ATP Quantification (Cell Viability)

-

Temperature Equilibration (Critical): Remove the original 384-well cell plate (now containing 15 µL of media/cells) from the incubator and equilibrate to room temperature for 20 minutes.

-

Causality: The luciferase enzyme kinetics are highly temperature-dependent [3]. Uneven plate temperatures will cause massive intra-plate variance, destroying your assay's statistical validity.

-

-

Reagent Addition: Add 15 µL of room-temperature CellTiter-Glo reagent directly to the wells.

-

Lysis & Stabilization: Shake the plate on an orbital shaker at 500 RPM for 2 minutes to induce complete cell lysis. Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.

-

Read: Measure luminescence using a microplate reader with an integration time of 0.5 to 1.0 seconds per well.

Data Analysis and Assay Validation

A protocol is only as good as its statistical robustness. Before calculating IC₅₀ values for your novel compounds, the assay must be validated using the Z'-factor , a dimensionless statistical parameter introduced by [4].

The Z'-factor evaluates both the dynamic range of the assay signal and the data variation (standard deviation) associated with the measurements:

Z' = 1 -[ 3 × (SD_pos + SD_neg) / |Mean_pos - Mean_neg| ]

-

For the ATP Assay: The positive control (pos) is the maximum cell death well (e.g., Staurosporine, yielding minimum luminescence), and the negative control (neg) is the vehicle (DMSO, yielding maximum luminescence).

-

Acceptance Criteria: A Z'-factor ≥ 0.5 indicates an excellent assay with a wide separation band between positive and negative controls, suitable for high-throughput screening.

Once the plate passes the Z'-factor threshold, normalize the raw data to the vehicle controls (set as 100% viability) and fit the dose-response data using a 4-parameter logistic (4PL) non-linear regression model to determine the IC₅₀. By cross-referencing the IC₅₀ of the ATP depletion with the EC₅₀ of the LDH release, you can definitively profile the cytotoxic liability of your new compounds.

References

-

Ghasemi, M., Turnbull, T., Sebastian, S., & Kempson, I. (2021). "The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis." International Journal of Molecular Sciences. Available at:[Link]

-

Markossian, S., Grossman, A., Brimacombe, K., et al. (2004-Present). "NIH Assay Guidance Manual." National Center for Advancing Translational Sciences. Available at:[Link]

-

Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening. Available at:[Link]

Application Note: Enzymatic Synthesis and Validation of Phenoxyacetyl-CoA

Introduction and Biological Context

Phenoxyacetyl-CoA is a highly specialized thioester intermediate integral to the biosynthesis of Penicillin V, an orally active β-lactam antibiotic. In the filamentous fungus Penicillium chrysogenum, the activation of phenoxyacetic acid (POA) to its coenzyme A thioester is catalyzed by phenylacetate-CoA ligase (PCL, EC 6.2.1.30), an enzyme localized within the peroxisomal matrix (1). Once synthesized, this activated precursor is utilized by isopenicillin N acyltransferase (IAT) to exchange the L-α-aminoadipic acid side chain of isopenicillin N, yielding the final Penicillin V product (2).

For researchers and drug development professionals, the in vitro synthesis of high-purity phenoxyacetyl-CoA is essential for conducting enzyme kinetics, screening acyltransferase inhibitors, and mapping metabolic fluxes. This application note details a robust, self-validating enzymatic protocol for the synthesis of phenoxyacetyl-CoA, prioritizing high yield, thermodynamic stability, and rigorous analytical verification.

Mechanistic Rationale and Causality

The enzymatic synthesis of phenoxyacetyl-CoA by PCL proceeds via a two-step, ATP-dependent acid-thiol ligation mechanism.

-

Adenylation : The carboxylate oxygen of phenoxyacetic acid acts as a nucleophile, attacking the α-phosphate of ATP. This releases pyrophosphate (PPi) and forms a tightly enzyme-bound phenoxyacetyl-AMP intermediate.

-

Thioesterification : The free thiol (-SH) of Coenzyme A attacks the carbonyl carbon of the adenylate intermediate. This displaces AMP and generates the final phenoxyacetyl-CoA thioester.

Understanding this mechanism dictates our experimental design: Magnesium (Mg²⁺) is strictly required to coordinate the phosphate groups of ATP, making the α-phosphate more electrophilic. Furthermore, reducing agents (like DTT) are mandatory to maintain CoA in its active, reduced state, as oxidized CoA-disulfides cannot participate in thioesterification.

Enzymatic synthesis pathway of Phenoxyacetyl-CoA catalyzed by PCL.

Kinetic Parameters and Quantitative Data

To establish a self-validating system, substrate concentrations must be optimized based on the enzyme's kinetic profile. The table below summarizes the optimal reaction parameters for PCL-mediated synthesis (3).

| Parameter | Value | Mechanistic Justification |

| Optimal pH | 8.0 – 8.5 | Ensures the CoA thiol (pKa ~8.0) is sufficiently deprotonated to the highly nucleophilic thiolate anion (RS⁻) without causing alkaline hydrolysis of the product. |

| Temperature | 25°C – 30°C | Matches the physiological growth temperature of P. chrysogenum, preventing thermal denaturation of the PCL enzyme. |

| Apparent Km (POA/PAA) | 14 µM | Indicates high affinity for the aryl-acid substrate; working concentrations of 1-5 mM ensure enzyme saturation (zero-order kinetics). |

| Apparent Km (ATP) | 60 µM | Requires excess ATP (e.g., 5 mM) to drive the initial adenylation step forward and overcome potential product inhibition by AMP. |

| Apparent Km (CoA) | 45 µM | CoA is highly susceptible to oxidation; maintaining a 1.2 mM working concentration with DTT ensures maximum thioesterification velocity. |

Experimental Protocol: Step-by-Step Methodology

Reagent Preparation

Prepare all solutions in nuclease-free, ultra-pure water. Store aliquots at -80°C to prevent degradation.

-

Reaction Buffer : 1 M Tris-HCl, pH 8.0.

-

Mg²⁺ Cofactor : 1 M MgCl₂.

-

Reducing Agent : 50 mM Dithiothreitol (DTT), freshly prepared.

-

Substrates :

-

100 mM Phenoxyacetic acid (POA) neutralized to pH 7.5 with NaOH.

-

100 mM ATP disodium salt.

-

100 mM Coenzyme A (CoA) free acid.

-

-

Enzyme : Purified Phenylacetate-CoA ligase (PCL) at 10 mg/mL in 50 mM Tris-HCl, 10% glycerol (for stabilization).

Reaction Assembly

Assemble the reaction on ice to prevent premature ATP hydrolysis. The order of addition is critical to establish the correct chemical environment before introducing the enzyme.

-

To a sterile 1.5 mL microcentrifuge tube, add the following components to reach a final volume of 1.0 mL:

-

Tris-HCl Buffer (pH 8.0) : 100 µL (Final: 100 mM).

-

MgCl₂ : 5 µL (Final: 5 mM). Causality: Mg²⁺ must be equimolar or in slight excess to ATP to ensure complete coordination.

-

DTT : 20 µL (Final: 1 mM). Incubate the buffer mixture for 2 minutes to ensure a fully reducing environment.

-

POA : 20 µL (Final: 2 mM).

-

ATP : 50 µL (Final: 5 mM).

-

CoA : 12 µL (Final: 1.2 mM).

-

Ultra-pure Water : 783 µL.

-

Note: The molar ratio of POA:ATP:CoA is approximately 1.5:4:1. This ensures CoA is the limiting reagent, maximizing its conversion and simplifying downstream purification.

-

-

Mix gently by pipetting. Do not vortex, as excessive aeration accelerates CoA oxidation.

-

Initiation : Add PCL enzyme to a final concentration of 1–5 µM (approx. 10 µL of stock).

Incubation and Termination

-

Incubation : Transfer the tube to a thermomixer set at 30°C. Incubate for 60 to 120 minutes with gentle agitation (300 rpm).

-

Termination : Stop the reaction by adding 100 µL of 10% (v/v) perchloric acid. This immediately denatures the ligase and drops the pH to ~3.0, stabilizing the thioester bond of phenoxyacetyl-CoA against alkaline hydrolysis.

-

Clarification : Centrifuge at 15,000 × g for 10 minutes at 4°C to pellet the precipitated protein. Transfer the supernatant to a clean glass HPLC vial.

Analytical Validation (HPLC)

To ensure the protocol acts as a self-validating system, analyze the supernatant via Reversed-Phase HPLC to confirm the conversion of free CoA to Phenoxyacetyl-CoA.

-

Column : C18 analytical column (4.6 x 150 mm, 5 µm).

-

Mobile Phase A : 50 mM Potassium phosphate buffer, pH 6.5.

-

Mobile Phase B : Acetonitrile.

-

Gradient : 5% to 60% B over 20 minutes.

-

Detection : UV absorbance at 254 nm (detects the adenine ring of CoA/ATP) and 214 nm (detects the thioester bond).

-

Validation Metric : Phenoxyacetyl-CoA will elute significantly later than free CoA due to the increased hydrophobicity imparted by the phenoxyacetyl moiety. A successful reaction should show >90% depletion of the free CoA peak.

Troubleshooting and Optimization

-

Low Yield / High Free CoA : Verify the pH of the reaction. If the pH drops below 7.5 due to ATP hydrolysis (which releases protons), the nucleophilicity of CoA decreases. Ensure the Tris buffer capacity is sufficient.

-

Precipitation upon Initiation : POA can precipitate in the presence of high Mg²⁺ if not properly neutralized. Ensure the POA stock is strictly adjusted to pH 7.5 prior to addition.

References

-

Lamas-Maceiras M, Vaca I, Rodríguez E, Casqueiro J, Martín JF. "Amplification and disruption of the phenylacetyl-CoA ligase gene of Penicillium chrysogenum encoding an aryl-capping enzyme that supplies phenylacetic acid to the isopenicillin N-acyltransferase." Biochemical Journal.[Link]

-

Weber SS, Kovalchuk A, Bovenberg RA, Driessen AJ. "Increased Penicillin Production in Penicillium chrysogenum Production Strains via Balanced Overexpression of Isopenicillin N Acyltransferase." Applied and Environmental Microbiology.[Link]

Sources

- 1. Amplification and disruption of the phenylacetyl-CoA ligase gene of Penicillium chrysogenum encoding an aryl-capping enzyme that supplies phenylacetic acid to the isopenicillin N-acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

Application Note: High-Throughput Screening of Sulfonyl-Phenoxy-Acetic Acid Libraries for GPCR Modulator Discovery

Target Audience: Researchers, assay development scientists, and drug discovery professionals. Content Focus: Rationale, chemoinformatics, and step-by-step quantitative high-throughput screening (qHTS) protocols.

Introduction & Scientific Rationale

Sulfonyl-phenoxy-acetic acids represent a highly privileged chemical scaffold in modern drug discovery, particularly for targeting G-protein coupled receptors (GPCRs). The architectural modularity of this chemotype makes it an ideal candidate for high-throughput screening (HTS) libraries.

The phenoxyacetic acid moiety serves as a potent bioisostere for endogenous carboxylic acids, providing critical ionic interactions with conserved arginine or lysine residues within GPCR binding pockets. Simultaneously, the sulfonyl group acts as a rigid, metabolically stable vector that projects hydrophobic or functionalized tail groups deep into the receptor's transmembrane domains. Furthermore, the sulfonyl oxygen atoms serve as strong, directional hydrogen bond acceptors.

This specific structural combination has been instrumental in the discovery of novel GPCR modulators. For instance, HTS campaigns utilizing phenoxyacetic acid scaffolds successfully identified highly potent antagonists for the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTh2/DP2), a key target in allergic inflammation [1]. More recently, quantitative HTS (qHTS) of diverse libraries identified sulfonyl-phenoxy-acetic acid derivatives as first-in-class selective small-molecule agonists for the Relaxin/Insulin-like Family Peptide Receptor 2 (RXFP2) [2].

Causality in Assay Design: Overcoming Chemotype-Specific Challenges

Screening sulfonyl-phenoxy-acetic acids presents unique biophysical challenges:

-

Aqueous Solubility & Precipitation: The amphiphilic nature of these compounds (a polar acidic headgroup and a highly lipophilic tail) often leads to micelle formation or precipitation at the DMSO-aqueous interface during traditional tip-based pipetting. Solution: Acoustic liquid handling (e.g., Echo dispensing) is mandatory to transfer nanoliter droplets directly into the assay buffer, bypassing the high-concentration boundary layer.

-

Compound Auto-fluorescence: Highly conjugated aromatic systems adjacent to sulfonyl groups frequently exhibit short-lived auto-fluorescence, which generates false positives in standard fluorescence intensity assays. Solution: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized. The delayed emission reading (typically 50–150 µs post-excitation) allows transient compound auto-fluorescence to decay before signal acquisition.

Experimental Workflow & Library Triage

Fig 1. qHTS workflow for sulfonyl-phenoxy-acetic acid libraries.

Self-Validating TR-FRET cAMP Assay Protocol

To ensure a self-validating system , this protocol incorporates internal controls within every 1536-well plate. The assay measures the modulation of intracellular cyclic AMP (cAMP), the primary second messenger for both Gs-coupled (e.g., RXFP2) and Gi-coupled (e.g., CRTh2) receptors.

Materials & Reagents

-

Cell Line: HEK293T cells stably expressing the target GPCR (e.g., RXFP2 or CRTh2).

-

Assay Buffer: Hank’s Balanced Salt Solution (HBSS) supplemented with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (Phosphodiesterase inhibitor to prevent cAMP degradation).

-

Detection Kit: Homogeneous TR-FRET cAMP detection kit (containing cAMP-d2 conjugate and Anti-cAMP Cryptate).

-

Instrumentation: Labcyte Echo 555 Acoustic Dispenser, BMG PHERAstar FSX Microplate Reader.

Step-by-Step Methodology

Step 1: Compound Dispensing (Acoustic Transfer)

-

Prepare the sulfonyl-phenoxy-acetic acid library in 100% DMSO at a stock concentration of 10 mM.

-

Using the Echo 555, dispense 15 nL of compounds into dry, white 1536-well assay plates. For qHTS, dispense compounds in a 7-point or 11-point dose-response titration (final assay concentrations ranging from 0.5 nM to 46 µM).

-

Self-Validation Control: Dispense 15 nL of DMSO into columns 1-2 (Negative Control / Baseline) and a known reference standard (e.g., 10 µM Forskolin for Gs, or a known agonist/antagonist) into columns 3-4 (Positive Control).

Step 2: Cell Preparation and Plating

-

Harvest HEK293T-GPCR cells at 80% confluency using a non-enzymatic cell dissociation buffer to preserve receptor integrity.

-

Resuspend cells in the Assay Buffer to a density of 1×106 cells/mL.

-

Dispense 3 µL of the cell suspension (approx. 3,000 cells/well) into the 1536-well plates containing the pre-dispensed compounds using a continuous flow dispenser (e.g., Multidrop Combi).

-

Centrifuge the plates briefly (100 x g, 10 seconds) and incubate at 37°C, 5% CO₂ for 30 minutes.

Step 3: Cell Lysis and TR-FRET Detection

-

Prepare the detection reagents by diluting the cAMP-d2 and Anti-cAMP Cryptate in the provided lysis buffer according to the manufacturer's specifications.

-

Add 1.5 µL of cAMP-d2 followed immediately by 1.5 µL of Anti-cAMP Cryptate to all wells.

-

Incubate the plates at room temperature in the dark for 1 hour to allow competitive binding to reach equilibrium.

-

Read the plates on the PHERAstar FSX using a TR-FRET module (Excitation: 337 nm; Emission 1: 665 nm; Emission 2: 620 nm).

Fig 2. GPCR cAMP modulation and TR-FRET competitive detection principle.

Data Analysis & Quantitative Metrics

The TR-FRET signal is expressed as a ratio of the emissions ( 665 nm/620 nm×10,000 ). Because the assay relies on competitive binding between native intracellular cAMP and the cAMP-d2 conjugate, an increase in intracellular cAMP (Gs activation) results in a decrease in the TR-FRET ratio.

Assay Quality Control (The Self-Validating Metric)

Before hit selection, every plate must pass a strict quality control threshold using the Z'-factor, calculated from the positive and negative control columns:

Z′=1−∣μpos−μneg∣3(σpos+σneg)A plate is only validated and accepted for hit triage if the Z'-factor is ≥0.5 .

Summary of Quantitative HTS Data

The table below summarizes representative HTS performance metrics comparing a traditional single-point antagonist screen against a qHTS agonist screen utilizing the sulfonyl-phenoxy-acetic acid library.

| Metric | CRTh2 Antagonist Screen [1] | RXFP2 Agonist Screen[2] |

| Assay Format | 1536-well TR-FRET (cAMP) | 1536-well TR-FRET (cAMP) |

| Library Size | 50,000 compounds | 147,334 compounds |

| Screening Concentration | 10 µM (Single point) | 0.5 nM to 46 µM (qHTS) |

| Z'-Factor (Average) | 0.78 ± 0.04 | 0.82 ± 0.03 |

| Signal-to-Background (S/B) | 5.2 | 6.8 |

| Hit Rate (>50% activity) | 0.85% | 0.12% |

| Confirmed Lead Scaffold | Phenoxyacetic acids | Sulfonyl-phenoxy-acetic acids |

Table 1: Comparative HTS metrics for GPCR targets utilizing phenoxyacetic acid-based libraries.

Hit Triage and Counter-Screening

Following the primary screen, hits are triaged to remove Pan-Assay Interference Compounds (PAINS). Because sulfonyl-phenoxy-acetic acids can sometimes act as non-specific protein aggregators at high concentrations, the qHTS format is critical. True hits will display a classic sigmoidal dose-response curve (Hill slope ≈1.0 ), whereas aggregators will exhibit steep, non-saturating curves. Confirmed hits must then be counter-screened against parental HEK293T cells (lacking the target GPCR) to rule out off-target modulation of endogenous adenylate cyclase.

References

- Sandham, D. A., et al. (2007). "2-Cycloalkyl phenoxyacetic acid CRTh2 receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 17(15), 4347-4350.

- Wilson, K. J., et al. (2026). "Structure-Activity Relationship Studies toward the Optimization of First-In-Class Selective Small Molecule Agonists of the GPCR Relaxin/Insulin-like Family Peptide Receptor 2." Journal of Medicinal Chemistry.

Application Note: Advanced Analytical Method Validation for Pharmaceutical Quality Control

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Methodology Focus: Isocratic HPLC-UV Assay for Active Pharmaceutical Ingredients (API)

Regulatory Grounding & The Lifecycle Paradigm

For decades, analytical method validation was treated as a static, check-box exercise. However, the regulatory landscape has fundamentally shifted toward a dynamic, risk-based lifecycle approach. The simultaneous release of and in 2023[1][2], alongside the FDA’s foundational guidance on Analytical Procedures and Methods Validation[3], demands that validation centers on the "Reportable Result" rather than isolated parameter checks[4].

The proposed revisions to USP General Chapter <1225> further align compendial procedures with this lifecycle vision[5]. Validation is no longer a discrete event; it is an ongoing commitment to demonstrating that an analytical procedure is "fit for its intended purpose" across its entire operational lifespan[1][5]. This fitness is defined by the Analytical Target Profile (ATP), which dictates the maximum acceptable uncertainty of the reportable result[4][6].

Figure 1: Analytical Procedure Lifecycle integrating ICH Q14 and Q2(R2) frameworks.

The Causality of Validation: Designing a Self-Validating System

A robust validation protocol does not merely list tests; it establishes a causal chain of evidence proving that the method controls analytical risk. Every experimental choice must be justified by its mechanistic purpose[1]:

-

Specificity is not just about peak separation; it proves that the detector signal is exclusively derived from the target analyte, isolating it from matrix effects and degradation pathways[1][7].

-

Linearity validates the mathematical calibration model. We evaluate residual plots rather than relying solely on the correlation coefficient ( R2 ), because non-random residuals reveal hidden systematic bias that compromises accuracy at the extremes of the reporting range[1][7].

-

Accuracy and Precision quantify systematic error (bias) and random error (variance), respectively. Together, they define the total uncertainty of the reportable result[4].

A highly reliable protocol must be a self-validating system . This means embedding System Suitability Testing (SST) and bracketing standards within the run sequence to prove the instrument was in a state of control during the validation experiment itself. If the system fails its internal controls, the validation data is automatically nullified.

Core Validation Parameters & Quantitative Criteria

The following table summarizes the core parameters required by ICH Q2(R2) for a quantitative assay, explaining the causality behind each metric[1][7][8].

| Validation Parameter | ICH Q2(R2) Definition | Causality / Mechanistic Purpose | Typical Acceptance Criteria (Assay) |

| Specificity | Ability to assess the analyte unequivocally in the presence of expected components. | Prevents false positives or over-quantitation from co-eluting matrix components or degradants. | Resolution ( Rs ) > 2.0; Peak purity angle < purity threshold. |

| Linearity | Ability to obtain results directly proportional to the analyte concentration. | Validates the calibration model. Non-linear responses introduce systematic bias at range extremes. | R2≥0.999 ; Residuals randomly distributed ≤2.0% . |

| Range | Interval between upper and lower concentrations with suitable precision, accuracy, and linearity. | Defines the operational boundaries where the method's total error remains within ATP limits. | 80% to 120% of target test concentration. |

| Accuracy | Closeness of agreement between the accepted true value and the measured value. | Quantifies systematic error (bias) caused by extraction inefficiencies or calibration skew. | Mean recovery between 98.0% and 102.0% at all levels. |

| Precision | Degree of scatter between a series of measurements from multiple samplings. | Quantifies random error (variance) from instrument noise, sample prep, or environment. | Repeatability RSD ≤2.0% ; Intermediate Precision RSD ≤2.0% . |

Step-by-Step Experimental Protocol: Self-Validating HPLC-UV Assay

Scope: Validation of an isocratic HPLC-UV method for the quantitation of an API in a solid oral dosage form. Prerequisites: Qualified instrument (IQ/OQ/PQ), validated chromatography data system (CDS), and characterized Reference Standards[9].

Figure 2: Self-validating experimental workflow for HPLC assay validation.

Step 1: System Suitability Testing (SST) - The Internal Control

-

Causality: A method cannot be validated if the instrument is not in a state of control. SST acts as the foundation of the self-validating system.

-

Action: Inject 6 replicates of the 100% target concentration standard. Embed bracketing standards every 10 sample injections throughout the entire validation sequence.

-

Criteria: Relative Standard Deviation (RSD) of peak area ≤1.0% , Tailing Factor ( Tf ) ≤1.5 , Theoretical Plates ( N ) ≥2000 . Bracketing standard drift must be ≤2.0% .

Step 2: Specificity via Forced Degradation

-

Causality: To prove the method is stability-indicating, we must artificially generate degradation products and prove they do not co-elute with the API[7].

-

Action: Subject the API and placebo matrix to acid (0.1N HCl), base (0.1N NaOH), oxidation (3% H2O2 ), heat (60°C), and photolysis (UV/Vis light) to achieve 5-20% degradation.

-

Criteria: Peak purity analysis using a Photodiode Array (PDA) detector must show the API peak is spectrally homogenous (Purity Angle < Purity Threshold). Resolution between the API and the closest eluting degradant must be >2.0 .

Step 3: Linearity and Range

-

Causality: Proves the detector response is proportional to concentration, justifying the use of the selected calibration model[1].

-

Action: Prepare standard solutions at 5 concentration levels (80%, 90%, 100%, 110%, 120% of target)[8]. Inject each level in triplicate.

-

Criteria: Perform linear regression. R2≥0.999 . Critical Check: Plot the residuals (difference between actual and predicted response). The residuals must be randomly distributed around zero; a systematic U-shaped pattern indicates hidden non-linearity, requiring a transformation or quadratic fit[7].

Step 4: Accuracy (Recovery)

-

Causality: Demonstrates the method's ability to extract and quantify the true amount of analyte without systematic bias[1].

-

Action: Spike known amounts of API reference standard into the placebo matrix at 3 levels (80%, 100%, 120%) spanning the validated range. Prepare 3 independent samples per level (9 determinations total).

-

Criteria: Mean recovery at each concentration level must fall between 98.0% and 102.0%.

Step 5: Precision (Repeatability & Intermediate Precision)

-

Causality: Assesses the random variance inherent in the method execution[1].

-

Action:

-

Repeatability: Prepare 6 independent sample preparations at the 100% target concentration. Analyze on Day 1 by Analyst 1.

-

Intermediate Precision: Have Analyst 2 prepare 6 new independent samples on Day 2 using a different HPLC system and a different column lot.

-

-

Criteria: RSD of the 6 repeatability preparations ≤2.0% . The combined RSD of all 12 preparations ≤2.0% . Statistical equivalence between the two sets should be verified using a Student's t-test.

Step 6: Robustness

-

Causality: Proves the method's reliability during normal, day-to-day operational fluctuations[7].

-

Action: Use a Design of Experiments (DoE) approach to systematically vary critical method parameters (e.g., column temperature ±5∘ C, mobile phase pH ±0.2 units, flow rate ±10% ).

-

Criteria: SST criteria (Resolution, Tailing) and quantitation limits must still be met under all perturbed conditions.

Data Evaluation: Statistical Intervals and Total Uncertainty

Under the enhanced approach of ICH Q2(R2) and the revised USP <1225>, relying solely on point estimates (like a simple mean) is insufficient[4][5]. The validation report must utilize statistical intervals (confidence, prediction, or tolerance intervals) to evaluate precision and accuracy[4].

By calculating the upper and lower confidence bounds of the reportable result, scientists can definitively prove that the method's total uncertainty will not cause a batch to falsely pass or fail specification limits. This translates the raw validation data into actionable decision-making confidence—the ultimate hallmark of a fit-for-purpose analytical procedure[4].

References

-

"Validation of Analytical Procedures Q2(R2)", International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), 2023. URL:[Link]

-

"Analytical Procedures and Methods Validation for Drugs and Biologics", U.S. Food and Drug Administration (FDA), 2015. URL:[Link]

-

"USP General Chapter <1225> Validation of Compendial Procedures", United States Pharmacopeia (USP). URL:[Link]

-

"ICH Q14 Analytical Procedure Development", International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), 2023. URL: [Link]

Sources

- 1. database.ich.org [database.ich.org]

- 2. fda.gov [fda.gov]

- 3. fda.gov [fda.gov]

- 4. Proposed Revision of USP <1225> Published in the Pharmacopeial Forum - ECA Academy [gmp-compliance.org]

- 5. investigationsquality.com [investigationsquality.com]

- 6. subscriber.ipq.org [subscriber.ipq.org]

- 7. intuitionlabs.ai [intuitionlabs.ai]

- 8. biospectra.us [biospectra.us]

- 9. scribd.com [scribd.com]

Protocol for determining Minimum Inhibitory Concentration (MIC) of novel compounds.

Application Note: Advanced Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Novel Antimicrobial Compounds

Introduction & Mechanistic Rationale

The determination of the Minimum Inhibitory Concentration (MIC) is the cornerstone of preclinical antimicrobial drug development. While established antibiotics have predictable behaviors, novel compounds frequently present unique challenges, such as poor aqueous solubility, atypical mechanisms of action, or the tendency to precipitate in culture media.

To ensure clinical relevance and reproducibility, MIC testing must adhere to stringent international standards, primarily those set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST)[1][2]. Unnecessary deviations from these reference methods can lead to scientifically invalid data, regulatory hurdles, and reduced clinical adoption[3]. This guide details the standard Broth Microdilution (BMD) method for typical aerobic bacteria and the Resazurin Microtiter Assay (REMA) for slow-growing, fastidious organisms or highly insoluble novel compounds.

Principles of Assay Design and Causality

A robust MIC protocol is not merely a sequence of steps; it is a self-validating system where every parameter is chosen for a specific mechanistic reason:

-

The Inoculum Effect: The standard inoculum is precisely calibrated to 5×105 CFU/mL[4]. Causality: An inoculum that is too high can overwhelm the antimicrobial agent (especially if the bacteria express degrading enzymes like β -lactamases), leading to false resistance. An inoculum that is too low may fail to detect resistant subpopulations, yielding false susceptibility.

-

Media Selection: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the universal gold standard[2]. Causality: Physiological concentrations of calcium ( Ca2+ ) and magnesium ( Mg2+ ) are critical. For example, daptomycin requires Ca2+ for membrane insertion, while Mg2+ stabilizes the outer membrane of Gram-negative bacteria against polymyxins.

-

Solvent Toxicity: Novel compounds are often dissolved in Dimethyl Sulfoxide (DMSO). Causality: The final concentration of DMSO in the test well must not exceed 1% (v/v). Higher concentrations disrupt the bacterial lipid bilayer, causing growth inhibition independent of the drug's activity.

Workflow Visualization

Caption: Workflow of MIC determination comparing visual BMD and colorimetric REMA methods.

Experimental Protocols

Protocol A: Standard Broth Microdilution (CLSI/EUCAST Compliant)

This method is the definitive gold standard for rapidly growing aerobic bacteria[2][4].

Step 1: Compound Preparation & Serial Dilution

-

Dissolve the novel compound in an appropriate solvent (e.g., DMSO) to create a stock solution (e.g., 12,800 µg/mL).

-

Dispense 50 µL of CAMHB into all wells of a sterile 96-well U-bottom microtiter plate, except column 1.

-

Add 100 µL of the working compound solution (diluted in CAMHB) to column 1.

-

Perform a two-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing thoroughly, and repeating up to column 10. Discard 50 µL from column 10. (Columns 11 and 12 are reserved for controls).

Step 2: Inoculum Preparation

-

Select 3-5 morphologically identical colonies from an overnight agar plate.

-

Suspend colonies in sterile saline to match a 0.5 McFarland standard (approximately 1.5×108 CFU/mL). Causality: Using multiple colonies ensures phenotypic representation and avoids testing a single atypical variant.

-

Dilute the suspension 1:150 in CAMHB to yield 1×106 CFU/mL.

Step 3: Inoculation and Incubation

-

Add 50 µL of the diluted inoculum to wells in columns 1 through 11. The final volume per well is 100 µL, yielding the target final concentration of 5×105 CFU/mL[4].

-

Seal the plates with a breathable membrane to prevent evaporation while allowing gas exchange.

-

Incubate at 35 ± 2°C for 16–20 hours[4].

Step 4: Reading and Interpretation

-

Examine the plate using a viewing mirror. The MIC is the lowest concentration of the compound that completely inhibits visible growth (turbidity or pellet formation)[2].

Protocol B: Resazurin Microtiter Assay (REMA)

For highly insoluble novel compounds that precipitate (mimicking bacterial turbidity) or for slow-growing pathogens like Mycobacterium tuberculosis, visual reading is unreliable. REMA utilizes resazurin, a blue, non-fluorescent dye that metabolically active cells reduce to resorufin (pink and highly fluorescent)[5][6].

Step 1-3: Preparation and Incubation Follow Steps 1-3 of Protocol A. (Note: For M. tuberculosis, use Middlebrook 7H9 broth and incubate for 7 days before dye addition)[5].

Step 4: Dye Addition & Secondary Incubation

-

Prepare a 0.01% (wt/vol) resazurin sodium salt solution in distilled water and filter sterilize[5].

-

Add 30 µL of the 0.01% resazurin solution to each well[7].

-

Incubate the plates for an additional 2 to 24 hours (depending on the metabolic rate of the target organism). Causality: This secondary incubation allows viable cells sufficient time to enzymatically reduce the dye[7].

Step 5: Colorimetric Reading

-

Visually inspect the plate. A change from blue to pink indicates bacterial viability. The MIC is defined as the lowest drug concentration that prevents this color change (i.e., the well remains blue)[5].

Data Presentation and Self-Validation